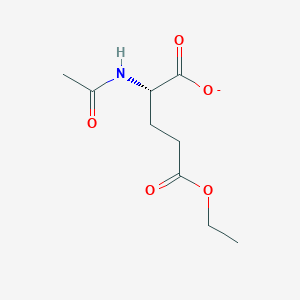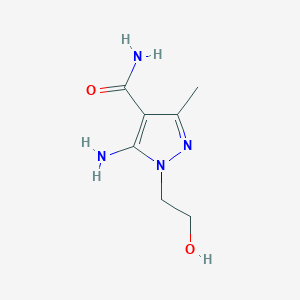
5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide: is a heterocyclic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a carboxamide group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide typically involves the reaction of 3-methylpyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of 5-Amino-1-(2-carboxyethyl)-3-methylpyrazole-4-carboxamide.
Reduction: Formation of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor studies.
Medicine: Due to its structural features, it is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
- 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
- 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole
Comparison: Compared to these similar compounds, 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can influence its electronic properties and steric interactions, making it a unique compound for specific applications.
Propiedades
Número CAS |
5468-49-5 |
|---|---|
Fórmula molecular |
C7H12N4O2 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(7(9)13)6(8)11(10-4)2-3-12/h12H,2-3,8H2,1H3,(H2,9,13) |
Clave InChI |
CRHIUVVZMLHZTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C(=O)N)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


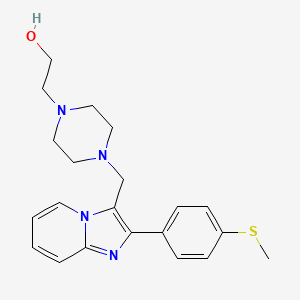


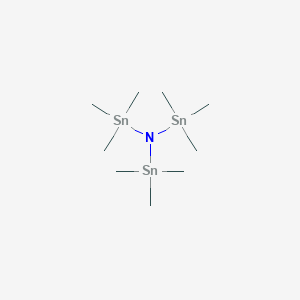
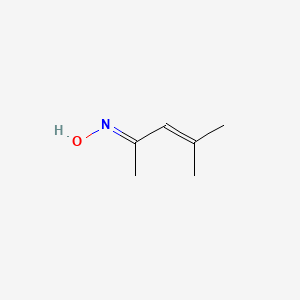
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)

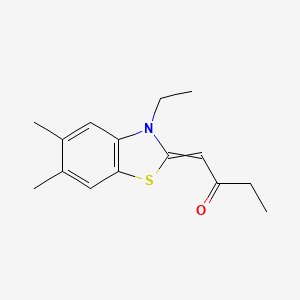
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)

